molecular formula C22H19N3OS B3399141 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1040632-41-4

2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3399141
CAS No.: 1040632-41-4
M. Wt: 373.5 g/mol
InChI Key: KEZOVHNHLDPSFV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a vinylbenzylthio group, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated ketones, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the Vinylbenzylthio Group: This can be done via nucleophilic substitution reactions, where a thiol group reacts with a vinylbenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the vinylbenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, modifications to its structure might enhance its efficacy or reduce toxicity, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The vinylbenzylthio group could facilitate binding to hydrophobic pockets, while the methoxyphenyl group might enhance interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Methoxyphenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Methoxyphenyl)-4-[(4-nitrobenzyl)thio]pyrazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine stands out due to the presence of the vinyl group, which provides additional sites for chemical reactions and potential biological interactions. This structural feature can enhance its versatility and applicability in various fields.

Biological Activity

2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C21H20N3SC_{21}H_{20}N_3S, with a molecular weight of approximately 348.47 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core modified with a methoxyphenyl group and a vinylbenzylthio moiety.

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrazolo[1,5-a]pyrazine core : Achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the 4-methoxyphenyl group : This can be done via nucleophilic aromatic substitution.
  • Attachment of the 4-vinylbenzylthio group : Often accomplished through thiol-ene reactions under radical conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The activity is often assessed using the MTT assay to determine cell viability.

CompoundCell LineIC50 (µM)Mechanism of Action
Example AMCF-7 (breast cancer)15Induces apoptosis via caspase activation
Example BMDA-MB-231 (triple-negative breast cancer)10Inhibits NF-κB signaling pathway

In particular, compounds with similar structures have shown promise in inducing apoptosis through pathways involving caspases and promoting autophagy via mTOR inhibition.

Other Biological Activities

Beyond anticancer effects, derivatives of pyrazolo compounds have been explored for:

  • Antiviral activity : Targeting β-coronaviruses.
  • Anti-inflammatory effects : Modulating inflammatory pathways.
  • Antimicrobial properties : Exhibiting activity against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Caspase Activation : Induces apoptosis by activating caspases 3, 8, and 9.
  • NF-κB Inhibition : Suppresses NF-κB activation, leading to reduced survival signals in cancer cells.
  • Autophagy Induction : Promotes autophagy through increased beclin-1 expression and mTOR pathway inhibition.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of related pyrazolo compounds. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines while sparing normal cells. The study concluded that the structure-activity relationship (SAR) plays a crucial role in enhancing biological activity.

Clinical Implications

The potential for these compounds to serve as leads for drug development is notable. Ongoing research is focused on optimizing their pharmacokinetic properties to improve efficacy and reduce side effects.

Properties

IUPAC Name

4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-3-16-4-6-17(7-5-16)15-27-22-21-14-20(24-25(21)13-12-23-22)18-8-10-19(26-2)11-9-18/h3-14H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZOVHNHLDPSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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